6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one
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Overview
Description
6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, as well as a sulfonyl group attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a chromen-2-one derivative, followed by the introduction of the sulfonyl group and the chlorofluorophenyl moiety. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS), and sulfonylation reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways The sulfonyl group and halogen atoms play a crucial role in its reactivity and binding affinity The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects
Comparison with Similar Compounds
Similar Compounds
- 6,8-dibromo-3-(3-chlorophenyl)sulfonyl-2H-chromen-2-one
- 6,8-dibromo-3-(4-fluorophenyl)sulfonyl-2H-chromen-2-one
- 6,8-dibromo-3-(3-chloro-4-methylphenyl)sulfonyl-2H-chromen-2-one
Uniqueness
6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This combination of substituents may enhance its reactivity and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
6,8-dibromo-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Br2ClFO4S/c16-8-3-7-4-13(15(20)23-14(7)10(17)5-8)24(21,22)9-1-2-12(19)11(18)6-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRFIKWVGRLXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Br2ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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